2,2'-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) is a chemical compound known for its unique structure and properties It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-amino-2-methylpropanol with diethyl oxalate, followed by cyclization to form the oxazole rings. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve consistent results. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated oxazole compounds .
Scientific Research Applications
2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with phenyl groups instead of methyl groups.
2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole): Lacks the additional methyl groups on the oxazole rings.
Uniqueness
The presence of the dimethyl groups in 2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) imparts unique steric and electronic properties, making it distinct from its analogs. These differences can influence its reactivity, stability, and interactions with other molecules, thereby affecting its applications and effectiveness in various fields .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H22N2O2/c1-11(2)7-16-9(14-11)13(5,6)10-15-12(3,4)8-17-10/h7-8H2,1-6H3 |
InChI Key |
OBUCFPSZQJSSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C2=NC(CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.